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molecular formula C23H19N3 B8570139 1-(4-Cyanonaphthalen-1-yl)-4-phenylpiperidine-4-carbonitrile CAS No. 870889-13-7

1-(4-Cyanonaphthalen-1-yl)-4-phenylpiperidine-4-carbonitrile

Cat. No. B8570139
M. Wt: 337.4 g/mol
InChI Key: ZMHYJSYTZQYFPA-UHFFFAOYSA-N
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Patent
US07268232B2

Procedure details

The title compound (1 mg, 3% yield) was prepared as described for 196MBT2-4 from 1-cyano-4-fluoronaphthalene (20 mg, 0.117 mmol) and 4-cyano-4-phenylpiperidine (87 mg, 0.468 mmol).
Quantity
20 mg
Type
reactant
Reaction Step One
Quantity
87 mg
Type
reactant
Reaction Step Two
Yield
3%

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[C:12]2[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=2)[C:6](F)=[CH:5][CH:4]=1)#[N:2].[C:14]([C:16]1([C:22]2[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=2)[CH2:21][CH2:20][NH:19][CH2:18][CH2:17]1)#[N:15]>>[C:1]([C:3]1[C:12]2[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=2)[C:6]([N:19]2[CH2:18][CH2:17][C:16]([C:22]3[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=3)([C:14]#[N:15])[CH2:21][CH2:20]2)=[CH:5][CH:4]=1)#[N:2]

Inputs

Step One
Name
Quantity
20 mg
Type
reactant
Smiles
C(#N)C1=CC=C(C2=CC=CC=C12)F
Step Two
Name
Quantity
87 mg
Type
reactant
Smiles
C(#N)C1(CCNCC1)C1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(#N)C1=CC=C(C2=CC=CC=C12)N1CCC(CC1)(C#N)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 1 mg
YIELD: PERCENTYIELD 3%
YIELD: CALCULATEDPERCENTYIELD 2.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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